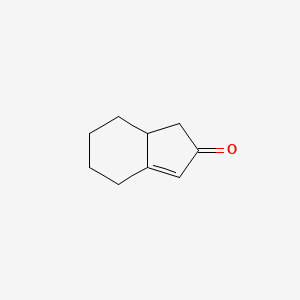

1,4,5,6,7,7a-Hexahydro-inden-2-one

Descripción general

Descripción

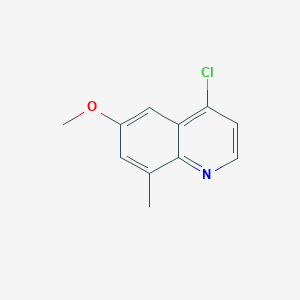

1,4,5,6,7,7a-Hexahydro-inden-2-one is a chemical compound with the molecular formula C9H12O . It has a molecular weight of 136.19100 . The compound is also known by several synonyms, including 2H-3,3a,4,5,6,7-hexahydro-2-indenone and 2,4,5,6,7,7a-hexahydro-1H-inden-2-one .

Molecular Structure Analysis

The molecular structure of 1,4,5,6,7,7a-Hexahydro-inden-2-one consists of nine carbon atoms, twelve hydrogen atoms, and one oxygen atom . The exact mass of the molecule is 136.08900 .Physical And Chemical Properties Analysis

1,4,5,6,7,7a-Hexahydro-inden-2-one has a density of 1.04g/cm3 . It has a boiling point of 252.9ºC at 760 mmHg . The compound has a flash point of 94.3ºC . The LogP value, which indicates its solubility in water and organic solvents, is 2.07580 .Aplicaciones Científicas De Investigación

Synthesis of Hydroindene Building Blocks

1,4,5,6,7,7a-Hexahydro-inden-2-one derivatives serve as crucial building blocks in synthesizing enantiomerically pure hydroindene compounds. For instance, 3-Isopropyl-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one has been synthesized using natural (+)-carotol as a chirality donor, demonstrating a significant role in reconstructing cyathane skeletons (Bonikowski et al., 2009).

Engineering of Molecular Crystals

Hexahydro-inden derivatives contribute to the engineering of molecular crystals. For example, derivatives like Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene incorporate a hexaphenylbenzene core, essential in forming noninterpenetrated three-dimensional networks through hydrogen bonding (Maly et al., 2007).

Study of Tautomers and Crystal Structures

The study of 2H-Indazole Tautomers stabilized by intra- and intermolecular hydrogen bonds has been enhanced by derivatives like 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione. These compounds assist in understanding the stabilization of tautomers in different solvents and conditions (Sigalov et al., 2019).

Photochemical Studies

Inden-2-one derivatives are instrumental in photochemical research. Studies like the generation and trapping of isoindenones (inden-2-ones) provide insights into the photochemical behavior and reactions of these compounds (Jones & Ryder, 1997).

Antibacterial Properties

Research on the synthesis and structural studies of 3-(arylamino)-2-phenyl-1H-inden-1-one derivatives reveals their potential as antibacterial agents. These compounds demonstrate activity against both gram-negative and gram-positive bacteria, indicating their significance in medicinal chemistry (El‐Sheshtawy & Baker, 2014).

Synthesis of Cyclopenta[cd]indene Derivatives

The synthesis of compounds like 3a,8a-Dihydrocyclopent[a]inden-3(8H)-one from known compounds through ketone transposition and introduction of a double bond showcases the role of hexahydro-inden derivatives in creating novel chemical structures (Sugihara et al., 1983).

Supramolecular Chemistry

In supramolecular chemistry, glycoluril derivatives related to hexahydro-inden compounds have been synthesized and analyzed. These studies contribute to the understanding of hydrogen-bonded supramolecular synthons and their structural determinations (Cao et al., 2011).

Coordination Chemistry

The coordination chemistry of ethynes, such as the formation of indeno-indenes from transition-metal complexes, involves the use of hexahydro-inden derivatives. These studies offer insights into the formation and properties of metal-complexed indeno-indenes (Müller et al., 1969).

Polymer Solar Cells

In the field of renewable energy, indene-C60 bisadducts have been used in ternary blend polymer solar cells. These cells showcase the role of hexahydro-inden derivatives in improving the efficiency of solar cells (Cheng et al., 2014).

Propiedades

IUPAC Name |

1,4,5,6,7,7a-hexahydroinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-9-5-7-3-1-2-4-8(7)6-9/h5,8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJESNDWIKWQBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=O)CC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311885 | |

| Record name | 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5,6,7,7a-Hexahydro-inden-2-one | |

CAS RN |

39163-29-6 | |

| Record name | NSC246177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)

![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)